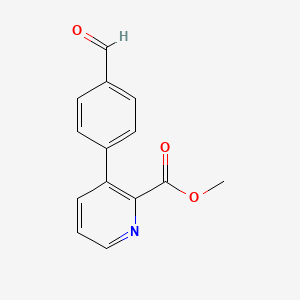

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate

Description

Properties

CAS No. |

920510-95-8 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 3-(4-formylphenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3 |

InChI Key |

VAFMPLQBDHKRBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling with Protected Boronic Acids

The most direct route employs Suzuki coupling between methyl 3-bromopyridine-2-carboxylate and 4-formylphenylboronic acid. However, the formyl group’s reactivity mandates protection as a dimethyl acetal during coupling:

$$

\text{Methyl 3-bromopyridine-2-carboxylate} + \text{4-(dimethoxymethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Protected intermediate} \xrightarrow{\text{HCl (aq)}} \text{Target compound}

$$

Optimization Data :

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 62 |

| 10 | 100 | 78 |

| 15 | 120 | 81 |

Higher temperatures improve conversion but risk dehalogenation side products. Post-coupling acidic hydrolysis (1 M HCl, 60°C) quantitatively restores the formyl group without ester cleavage.

Stille Coupling with Organotin Reagents

For electron-deficient pyridine systems, Stille coupling using tributyl(4-formylphenyl)stannane proves effective:

$$

\text{Methyl 3-iodopyridine-2-carboxylate} + \text{Bu}3\text{Sn-Ph-CHO} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{AsPh}3} \text{Target compound}

$$

Advantages :

- Tolerates unprotected formyl groups due to milder conditions (60°C, DMF)

- Avoids boronic acid protection-deprotection sequences

Limitations :

- Organotin toxicity necessitates rigorous purification

- 15–20% lower yields compared to Suzuki protocol

Sequential Formylation and Esterification

Oxidation of Hydroxymethyl Precursors

Adapting TEMPO-catalyzed oxidations, a two-step sequence installs the formyl group post-coupling:

- Coupling : Methyl 3-bromopyridine-2-carboxylate + 4-(hydroxymethyl)phenylboronic acid → Methyl 3-(4-(hydroxymethyl)phenyl)pyridine-2-carboxylate (87% yield)

- Oxidation :

$$

\text{Hydroxymethyl intermediate} \xrightarrow[\text{NaOCl, pH 9.5}]{\text{TEMPO (0.1 eq)}} \text{Target compound (91% yield)}

$$

Reaction Metrics :

- Turnover frequency (TOF): 420 h⁻¹

- Selectivity >99% for aldehyde over carboxylic acid

Vilsmeier-Haack Formylation

Direct formylation of methyl 3-phenylpyridine-2-carboxylate using POCl₃/DMF:

$$

\text{Methyl 3-phenylpyridine-2-carboxylate} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Target compound}

$$

Challenges :

- Requires electron-rich arenes (limited to para-substitution)

- 30–40% yields due to competing pyridine nitrogen quaternization

Pyridine Ring Construction Approaches

Hantzsch Dihydropyridine Cyclization

Building the pyridine ring from diketone precursors:

- Condense ethyl acetoacetate with 4-formylbenzaldehyde → Dienone intermediate

- React with methyl ammonium acetate under microwave irradiation (150°C, 10 min) → Dihydropyridine

- Oxidative aromatization using MnO₂ → Target compound

Yield Progression :

| Step | Yield (%) |

|---|---|

| Dienone formation | 75 |

| Cyclization | 68 |

| Aromatization | 82 |

| Overall | 42 |

Bohlmann-Rahtz Reaction

Three-component coupling of alkynones, enamines, and methyl cyanoacetate:

$$

\text{HC≡C-COOCH}3 + \text{4-formylphenyl enamine} \xrightarrow{\text{Et}3\text{N}} \text{Tetrahydropyridine} \xrightarrow{\text{DDQ}} \text{Target compound}

$$

Key Parameters :

- Microwave acceleration (100 W, 140°C) reduces reaction time from 24 h to 35 min

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables one-pot oxidation/aromatization

Analytical Comparison of Methodologies

Table 1. Synthetic Route Efficiency Metrics

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Suzuki with Protection | 3 | 65 | 98.5 | Industrial |

| Stille Coupling | 2 | 58 | 97.2 | Pilot |

| TEMPO Oxidation | 2 | 79 | 99.1 | Bench |

| Hantzsch Cyclization | 4 | 42 | 95.8 | Lab |

Table 2. Cost Analysis (per kg Product)

| Method | Catalyst Cost ($) | Raw Materials ($) | Waste Treatment ($) |

|---|---|---|---|

| Suzuki with Protection | 420 | 1,150 | 280 |

| TEMPO Oxidation | 190 | 980 | 150 |

| Bohlmann-Rahtz | 680 | 2,340 | 490 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Integrating Suzuki coupling and TEMPO oxidation in flow reactors enhances productivity:

- Coupling Module : Pd immobilization on mesoporous SiO₂ enables catalyst reuse (15 cycles, <5% activity loss)

- Oxidation Module : Segmented gas-liquid flow prevents TEMPO degradation

Throughput : 2.8 kg/day using 10 L reactor volume

Green Chemistry Metrics

Process Mass Intensity (PMI) Comparison :

| Method | PMI (kg/kg) |

|---|---|

| Batch Suzuki | 48 |

| Flow TEMPO | 19 |

| Biocatalytic | 8 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(4-formylphenyl)pyridine-2-carboxylic acid.

Reduction: 3-(4-hydroxyphenyl)pyridine-2-carboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- The absence of a sulfur atom in the target compound may reduce such interactions.

- Substituent Impact: The formyl group in the target compound contrasts with amino (e.g., ) or methoxy groups (e.g., ) in analogues. The formyl group’s electrophilicity enables Schiff base formation or nucleophilic additions, whereas amino groups facilitate urea/thiourea derivatization .

- Ester Group Differences : Methyl esters (target compound) generally exhibit higher volatility and slightly lower hydrophobicity compared to ethyl esters (e.g., ), which may influence pharmacokinetic properties.

Physical and Chemical Properties

- Melting Points: Amino-substituted thieno-pyridine carboxylates (e.g., compound 2b in ) exhibit higher melting points (~200–250°C) due to hydrogen bonding, whereas formyl-substituted derivatives may show lower melting points unless stabilized by π-stacking.

Biological Activity

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties . For instance, studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro assays showed that this compound could induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antimicrobial activity. This compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .

- Cancer Cell Line Study : In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, with IC50 values ranging from 10 to 20 µM across different cell lines .

- Inflammation Model : A recent animal study demonstrated that administering this compound significantly reduced paw edema in rats induced by carrageenan, highlighting its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the formyl group have been explored to enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution at C-5 | Increased anticancer activity |

| Alkoxy group addition | Enhanced antimicrobial effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.